[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 4-(pyrrolidine-1-sulfonyl)benzoate
Description
This compound features a 1,2-oxazole core substituted at the 5-position with a 2,4-difluorophenyl group. The oxazole ring is further linked via a methyl ester bridge to a benzoate moiety bearing a pyrrolidine sulfonyl group at the para position.
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 4-pyrrolidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O5S/c22-15-5-8-18(19(23)11-15)20-12-16(24-30-20)13-29-21(26)14-3-6-17(7-4-14)31(27,28)25-9-1-2-10-25/h3-8,11-12H,1-2,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQYWYWWQFXNOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 4-(pyrrolidine-1-sulfonyl)benzoate has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anti-inflammatory properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 404.4 g/mol. The structure features an oxazole ring, which is known for its role in various biological activities.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .
- Mechanism of Action : The proposed mechanism involves the interaction of the oxazole ring with specific enzymes or receptors, potentially leading to the modulation of inflammatory pathways. This interaction may occur through hydrogen bonding and other non-covalent interactions.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. A study on related pyrroles demonstrated that modifications to the substituents on the aromatic rings could enhance COX-2 inhibition while minimizing side effects associated with COX-1 inhibition .
| Substituent | Effect on Activity | Notes |
|---|---|---|
| 2,4-Difluorophenyl | Increased lipophilicity | Enhances membrane permeability |
| Pyrrolidine Sulfonyl | Improves binding affinity | Facilitates interaction with target enzymes |
Case Studies
- In Vivo Studies : A study involving animal models showed that administration of compounds similar to this compound resulted in significant reductions in inflammatory markers compared to control groups .
- In Vitro Assays : In vitro assays demonstrated that this compound effectively inhibited COX-2 activity at concentrations as low as 10 µM, suggesting a potent anti-inflammatory effect .
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties . Its structural components allow it to interact with various cellular targets, leading to the inhibition of cancer cell proliferation.
Case Study: In Vitro Assays
In a comparative study involving several cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).
- Standard Drugs for Comparison : Doxorubicin and Vandetanib.
| Compound | Cell Line | IC50 (μM) | Remarks |
|---|---|---|---|
| This compound | A549 | 6.75 ± 0.19 | High activity |
| This compound | HCC827 | 6.26 ± 0.33 | Moderate activity |
| Doxorubicin | A549 | 0.85 ± 0.05 | Standard comparator |
| Vandetanib | HCC827 | 5.13 ± 0.97 | Standard comparator |
The results show that the compound has a notable cytotoxic effect on cancer cells, suggesting its potential as a therapeutic agent.
Enzyme Inhibition
The compound may inhibit specific enzymes involved in cancer cell proliferation, thereby altering signal transduction pathways that regulate cell growth and apoptosis. This mechanism is critical for developing targeted therapies against various cancers.
Other Biological Activities
Besides antitumor effects, preliminary research suggests that this compound may also exhibit:
- Anti-inflammatory properties : By modulating gene expression associated with inflammation.
- Antimicrobial effects : Potential interactions with microbial enzymes or receptors.
Synthesis and Structural Analysis
The synthesis of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 4-(pyrrolidine-1-sulfonyl)benzoate typically involves multi-step organic reactions that include:
- Formation of the oxazole ring.
- Introduction of the pyrrolidine sulfonamide moiety.
- Esterification to yield the final product.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include oxazole- and difluorophenyl-containing molecules, such as oxathiapiprolin (CAS No. 1003318–67–9) and pyrazole derivatives like 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde. Key comparisons are summarized below:
Key Observations
Oxazole vs. Pyrazole derivatives, such as the compound in , exhibit distinct electronic profiles due to nitrogen positioning, favoring interactions with polar targets .
Fluorine Positioning :
- The 2,4-difluorophenyl group in the target compound vs. 2,6-difluorophenyl in oxathiapiprolin may influence steric and electronic interactions. The 2,4-substitution pattern could enhance π-stacking in aromatic pockets compared to the 2,6-isomer .
Sulfonyl vs.
Agrochemical vs. Pharmaceutical Potential: Oxathiapiprolin’s thiazole-piperidinyl motif is optimized for fungicidal activity, while the target compound’s benzoate ester and sulfonyl groups suggest a broader range of applications, including protease or kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
